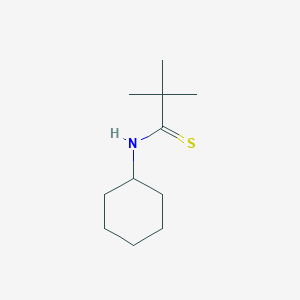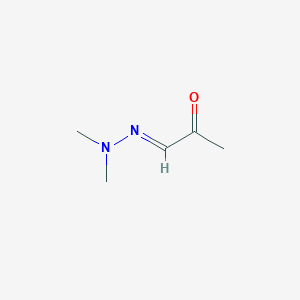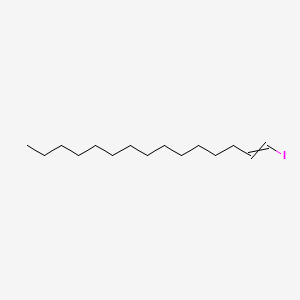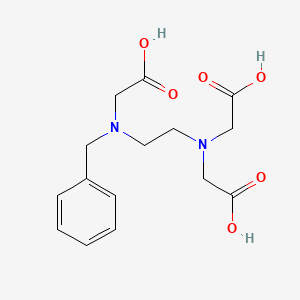
1,1-Dibenzyl-2,2-dimethylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibenzyl-2,2-dimethylhydrazine: is an organic compound with the molecular formula C16H20N2. It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond. This compound is of interest due to its unique structure, which includes two benzyl groups and two methyl groups attached to the nitrogen atoms. The presence of these groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-2,2-dimethylhydrazine typically involves the reaction of benzyl chloride with 2,2-dimethylhydrazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H5CH2Cl+(CH3)2NNH2→C6H5CH2NN(CH3)2+HCl
The reaction is typically conducted in an organic solvent, such as ethanol, under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
化学反応の分析
Types of Reactions
1,1-Dibenzyl-2,2-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzyl hydrazones or azines.
Reduction: Formation of dibenzylamines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
1,1-Dibenzyl-2,2-dimethylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 1,1-Dibenzyl-2,2-dimethylhydrazine involves its interaction with molecular targets through its hydrazine moiety. The compound can form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific context of its application.
類似化合物との比較
Similar Compounds
1,2-Dimethylhydrazine: Another hydrazine derivative with similar reactivity but different structural properties.
1,1-Dimethylhydrazine: Known for its use as a rocket propellant, it has different applications compared to 1,1-Dibenzyl-2,2-dimethylhydrazine.
Uniqueness
This compound is unique due to the presence of both benzyl and methyl groups, which impart specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and research.
特性
CAS番号 |
65114-31-0 |
|---|---|
分子式 |
C16H20N2 |
分子量 |
240.34 g/mol |
IUPAC名 |
1,1-dibenzyl-2,2-dimethylhydrazine |
InChI |
InChI=1S/C16H20N2/c1-17(2)18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChIキー |
NDSSVJDXRMJJIO-UHFFFAOYSA-N |
正規SMILES |
CN(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)

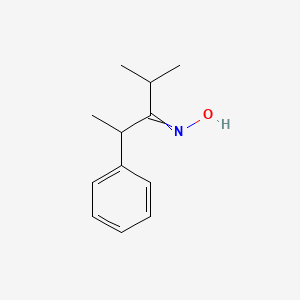

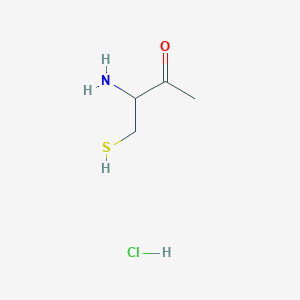

![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
